Propargyl-PEG4-(CH2)3-acid
CAS No.: 1872433-74-3
Cat. No.: VC0540334
Molecular Formula: C13H22O6
Molecular Weight: 274.31
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1872433-74-3 |
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Molecular Formula | C13H22O6 |
Molecular Weight | 274.31 |
IUPAC Name | 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid |
Standard InChI | InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15) |
Standard InChI Key | OEXSTNURGGFVTN-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Structural Components
Propargyl-PEG4-(CH2)3-acid possesses a complex structure with clearly defined functional regions:
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Terminal propargyl group (CH≡C-CH2-): This functional group contains a terminal alkyne that can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).
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PEG4 chain (-OCH2CH2OCH2CH2OCH2CH2OCH2CH2-): This polyethylene glycol segment consists of four ethylene glycol units connected by ether linkages. This hydrophilic chain enhances the compound's solubility in aqueous media .
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Three-carbon alkyl chain (-(CH2)3-): This spacer connects the PEG chain to the carboxylic acid terminus.
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Carboxylic acid group (-COOH): This functional group can participate in amide bond formation with amine-containing molecules when activated by appropriate coupling agents .
Chemical and Physical Properties
Table 1 summarizes the key chemical and physical properties of Propargyl-PEG4-(CH2)3-acid:
The compound exhibits excellent solubility in water due to its PEG chain, which forms hydrogen bonds with water molecules. The presence of both hydrophilic and hydrophobic moieties gives the compound amphiphilic properties, enhancing its utility in biological systems. The terminal alkyne group remains stable under various conditions but is reactive toward azide groups under copper catalysis .
Synthesis Methods
Several synthetic routes have been developed for the preparation of Propargyl-PEG4-(CH2)3-acid and related compounds. The synthesis typically involves multistep processes that incorporate the propargyl group, PEG chain, and carboxylic acid functionality.
Direct Functionalization of PEG Chains
Another approach involves the selective monofunctionalization of polyethylene glycol chains followed by incorporation of the propargyl group and carboxylic acid functionality . This method typically utilizes protecting group strategies to achieve selective functionalization at specific positions.
The synthesis begins with the protection of one hydroxyl group of an oligoethylene glycol using a trityl or THP (tetrahydropyranyl) protecting group. The unprotected hydroxyl is then functionalized through a series of reactions to introduce the propargyl group. Subsequently, the protected hydroxyl is deprotected and converted to a carboxylic acid through oxidation or other suitable transformations .
Applications in Research and Drug Development
PROTAC Development
Propargyl-PEG4-(CH2)3-acid serves as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that contain one ligand for a target protein and another ligand for an E3 ubiquitin ligase, connected by a linker such as Propargyl-PEG4-(CH2)3-acid . The PEG-based linker provides optimal spacing and flexibility between the two ligands, enhancing the formation of the ternary complex required for target protein ubiquitination and subsequent degradation .
The versatility of Propargyl-PEG4-(CH2)3-acid in PROTAC development stems from its ability to undergo selective functionalization at both termini. The carboxylic acid group can form amide bonds with amine-containing protein-binding ligands, while the propargyl group can participate in click chemistry with azide-functionalized E3 ligase ligands .
Click Chemistry Applications
The propargyl group in Propargyl-PEG4-(CH2)3-acid makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry . This reaction allows for the efficient and selective conjugation of the compound to azide-bearing biomolecules under mild conditions, forming stable triazole linkages.
The click chemistry applications of Propargyl-PEG4-(CH2)3-acid include:
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Bioconjugation to proteins, antibodies, and other biomolecules
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Synthesis of glycoconjugates for vaccine development
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Preparation of drug-conjugates for targeted delivery
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Surface modification of nanoparticles and materials for biomedical applications
PEGylation and Drug Delivery
Propargyl-PEG4-(CH2)3-acid contributes to the field of drug delivery through PEGylation, a process that involves the covalent attachment of PEG chains to therapeutic molecules. PEGylation offers several advantages in drug delivery:
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Enhanced solubility and bioavailability of hydrophobic drugs
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Increased circulation time in the bloodstream due to reduced renal clearance
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Decreased immunogenicity and antigenicity
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Improved stability against enzymatic degradation
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Reduced protein fouling and opsonization
The PEG4 chain in Propargyl-PEG4-(CH2)3-acid provides these benefits while maintaining a relatively short chain length, which is advantageous for applications requiring precise control over molecular size and pharmacokinetics .
Reaction Mechanisms
Carboxylic Acid Coupling
The carboxylic acid group of Propargyl-PEG4-(CH2)3-acid can undergo activation and subsequent coupling with amine-containing compounds to form amide bonds . This reaction typically requires coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .
The general mechanism involves:
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Activation of the carboxylic acid by the coupling agent to form a reactive intermediate
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Nucleophilic attack by the amine on the activated carboxylic acid
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Formation of an amide bond with elimination of the coupling agent byproduct
This reaction proceeds under mild conditions (room temperature, neutral to slightly basic pH) and is compatible with various functional groups commonly found in biomolecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition
The propargyl group of Propargyl-PEG4-(CH2)3-acid participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted 1,2,3-triazoles with azide-containing compounds . This reaction is catalyzed by Cu(I) species, which can be generated in situ from Cu(II) salts using reducing agents such as sodium ascorbate.
The CuAAC reaction mechanism involves:
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Formation of a copper(I) acetylide complex with the terminal alkyne
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Coordination of the azide to the copper complex
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Formation of a metallocycle intermediate
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Rearrangement to form the triazole product
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Dissociation of the copper catalyst
The reaction is highly regioselective, producing only the 1,4-disubstituted triazole isomer under standard conditions. The reaction proceeds efficiently in various solvents, including water, and is compatible with a wide range of functional groups, making it suitable for bioconjugation applications .
Comparative Analysis
Advantages over Similar Compounds
Propargyl-PEG4-(CH2)3-acid offers several advantages compared to similar linker molecules:
Table 2: Comparative advantages of Propargyl-PEG4-(CH2)3-acid versus related compounds
The balanced properties of Propargyl-PEG4-(CH2)3-acid make it particularly suitable for applications requiring precise control over the spacing and orientation of conjugated molecules, such as in PROTAC development and targeted drug delivery systems .
Structure-Activity Relationships
The structure of Propargyl-PEG4-(CH2)3-acid influences its activity and utility in various applications:
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The propargyl group's terminal position ensures accessibility for click chemistry reactions, enhancing reaction efficiency.
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The PEG4 chain provides sufficient length for flexibility while maintaining a relatively compact structure, optimizing the balance between solubility and steric bulk .
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The three-carbon alkyl chain introduces a degree of hydrophobicity and flexibility between the PEG chain and the carboxylic acid, potentially affecting the interaction with target molecules .
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The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing biomolecules through well-established amide coupling chemistry .
These structure-activity relationships guide the design and application of Propargyl-PEG4-(CH2)3-acid in various biomedical and chemical contexts.
Future Perspectives and Emerging Applications
Research involving Propargyl-PEG4-(CH2)3-acid continues to expand, with several emerging applications showing promising results:
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Development of novel PROTAC molecules with improved pharmacokinetic properties and target specificity .
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Creation of stimuli-responsive drug delivery systems that utilize the unique properties of PEGylated linkers.
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Design of multifunctional bioconjugates for theranostic applications, combining therapeutic and diagnostic capabilities .
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Application in the synthesis of glycolipid-based vaccine adjuvants, enhancing immune responses to vaccine antigens .
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Integration into bioorthogonal labeling strategies for in vivo imaging and tracking of biomolecules .
The continued exploration of these and other applications will likely expand the utility of Propargyl-PEG4-(CH2)3-acid in biomedical research and pharmaceutical development.
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